Lipophilicity Balance: -CF2H Offers Intermediate logP Ideal for CNS Drug Design
The target compound exhibits a computed XLogP3 of 1.4, providing an optimal lipophilicity window (logP 1–3) for CNS drug candidates [1]. This contrasts with the -CF3 analog (XLogP3 = 1.7, Δ = +0.3) which shows excessive lipophilicity, and the -CH3 analog (XLogP3 = 1.2, Δ = -0.2) which is less lipophilic but lacks hydrogen-bond donor capacity [2][3]. The parent imidazo[1,5-a]pyrazine (XLogP3 = 0.8, Δ = -0.6) is substantially more polar, which may limit membrane permeability [4]. The balanced lipophilicity of the -CF2H derivative positions it favorably for lead optimization programs targeting intracellular kinases.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-CF3 analog: XLogP3 = 1.7; 3-CH3 analog: XLogP3 = 1.2; Parent: XLogP3 = 0.8 |
| Quantified Difference | Δ = +0.3 (vs. CF3); Δ = -0.2 (vs. CH3); Δ = -0.6 (vs. parent) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025 release |
Why This Matters
For CNS-targeted kinase inhibitors, a logP of 1.4 positions the compound within the optimal range for blood-brain barrier penetration, avoiding the excessive lipophilicity (>1.5) of the CF3 analog that risks higher tissue binding and promiscuity.
- [1] PubChem. 3-(Difluoromethyl)imidazo[1,5-a]pyrazine. CID 165691634. XLogP3-AA value. Retrieved April 2026. View Source
- [2] PubChem. 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine. CID 34176321. XLogP3-AA value. Retrieved April 2026. View Source
- [3] PubChem. 3-Methylimidazo[1,5-a]pyrazine. CID 290710. XLogP3-AA value. Retrieved April 2026. View Source
- [4] PubChem. Imidazo[1,5-a]pyrazine. CID 292283. XLogP3-AA value. Retrieved April 2026. View Source
